Meticrane
Overview
Description
Meticrane is a diuretic medication primarily used to lower blood pressure. It has been marketed in Japan under the trade name Arresten. This compound works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, which leads to increased urine production and a reduction in blood pressure .
Scientific Research Applications
Meticrane has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Meticrane is a diuretic medication that primarily targets the distal convoluted tubule in the kidneys . It inhibits the reabsorption of sodium and chloride ions , which play a crucial role in maintaining fluid balance in the body. Additionally, this compound has been found to inhibit specific Janus Kinase (JAK) enzymes , which are involved in various cellular processes such as cell growth, survival, development, and differentiation.
Mode of Action
This compound’s mode of action involves the inhibition of sodium and chloride ion reabsorption in the distal convoluted tubule . This leads to an increase in the excretion of these ions, along with water, thereby exerting a diuretic effect and helping to lower blood pressure . When it comes to JAK enzymes, this compound’s inhibition effectively reduces the inflammatory signals that contribute to autoimmune disorders and certain cancers .
Biochemical Pathways
It is speculated that this compound may exert its effects on cancer cells passively via well-known immune-regulatory/epigenetic signaling pathways, preferably via targeting pd-l1, tim-3, cd73, and hdacs .
Pharmacokinetics
It is known that several medications can affect the pharmacokinetics and pharmacodynamics of this compound, either increasing the risk of side effects or diminishing its therapeutic efficacy .
Action Environment
It is known that environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . As this compound has been found to inhibit JAK enzymes , which are targets for certain antimicrobial drugs, it is plausible that similar environmental factors could influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
Meticrane interacts with the Sodium-Chloride Cotransporter (NCC) in the kidneys . It acts as an inhibitor of this transporter, thereby reducing the reabsorption of sodium and chloride ions . This interaction with the NCC is a key aspect of this compound’s role in biochemical reactions.
Cellular Effects
This compound has been found to alter cell viability and proliferation in leukemia cells (Jurkat and K562 cells) and liver cancer (SK-hep-1) . No evidence of apoptosis was detectable . This suggests that this compound may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NCC, inhibiting the reabsorption of sodium and chloride ions . This action can lead to changes in gene expression and cellular metabolism, particularly in cells of the renal system.
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its impact on cell viability and proliferation suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Specific studies detailing the dosage effects of this compound in animal models are currently limited. It is known that this compound is used clinically to treat essential hypertension , suggesting that its effects can vary with different dosages.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the regulation of ion transport in the kidneys . It interacts with the NCC, affecting the reabsorption of sodium and chloride ions .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via its interaction with the NCC . This interaction could affect its localization or accumulation within specific cells or tissues.
Subcellular Localization
The subcellular localization of this compound is likely related to its target, the NCC, which is located in the distal convoluted tubule of the kidneys . This localization could influence its activity or function within these cells.
Preparation Methods
Industrial Production Methods: Industrial production of Meticrane involves large-scale synthesis using the same principles as the laboratory preparation but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, especially involving its sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while substitution reactions can produce a variety of substituted sulfonamide compounds .
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action.
Chlorthalidone: A diuretic with a longer duration of action compared to Meticrane.
Indapamide: A diuretic with additional vasodilatory properties.
Uniqueness of this compound: this compound is unique in its specific inhibition of sodium and chloride reabsorption in the distal convoluted tubule, which makes it particularly effective in reducing blood pressure. Its chemical structure also allows for specific interactions with ion channels that are not observed with other diuretics .
Properties
IUPAC Name |
6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQBFNIYODEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045346 | |
Record name | Meticrane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084-65-7 | |
Record name | Arresten | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1084-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meticrane [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meticrane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13284 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | meticrane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Meticrane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meticrane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METICRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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